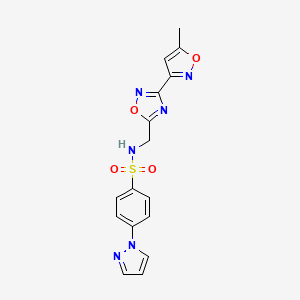
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14N6O4S and its molecular weight is 386.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Structural Overview
The compound features multiple heterocyclic rings, including an isoxazole ring, an oxadiazole ring, and a pyrazole moiety. Its molecular formula is C15H14N4O3, with a molecular weight of 298.302 g/mol. The presence of these heterocycles contributes to its diverse biological activities, which may include anti-inflammatory and anticancer properties .
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole moiety often exhibit significant anticancer activities. For instance, derivatives of 1,2,4-oxadiazole have shown inhibitory effects against various cancer cell lines. A study highlighted that compounds similar to this compound demonstrated cytotoxicity against human colon adenocarcinoma (HT-29) and breast cancer cell lines .
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| Human Colon (HT-29) | 2.76 | |
| Human Breast (MCF7) | 9.27 | |
| Human Cervical (HeLa) | 1.143 |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in critical biochemical pathways. The oxadiazole and isoxazole components are thought to enhance binding affinity to these targets, while the sulfonamide group may play a role in solubility and bioavailability .
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions. The synthetic route may include the following steps:
- Formation of the Oxadiazole Ring : Reacting appropriate precursors to form the oxadiazole structure.
- Introduction of the Isoxazole Moiety : Utilizing isoxazole derivatives in the reaction.
- Coupling with Pyrazole : Employing coupling reactions to integrate the pyrazole component.
- Final Modifications : Refining the compound through functional group modifications to enhance biological activity.
Each step requires careful control over reaction conditions to ensure high yield and purity .
Case Studies
Several studies have reported on the biological activity of related compounds:
- In Vitro Anticancer Activity : A series of oxadiazole derivatives were tested against various cancer cell lines with promising results indicating significant cytotoxicity at low concentrations .
- Anti-inflammatory Effects : Compounds with similar structural features have been reported to exhibit anti-inflammatory properties through inhibition of cyclooxygenases (COX), which are key enzymes in inflammatory pathways .
- Insecticidal Activity : Some derivatives have shown potential as insecticides against agricultural pests, demonstrating their versatility beyond human health applications .
Propiedades
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O4S/c1-11-9-14(20-25-11)16-19-15(26-21-16)10-18-27(23,24)13-5-3-12(4-6-13)22-8-2-7-17-22/h2-9,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVOVWABWABLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














